molecular formula C8H16N2O3 B101803 Glycyl-dl-norleucine CAS No. 19257-04-6

Glycyl-dl-norleucine

Cat. No. B101803
CAS RN: 19257-04-6
M. Wt: 188.22 g/mol
InChI Key: XVUIZOUTLADVIH-LURJTMIESA-N
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Description

Glycyl-DL-norleucine is an amino acid analog of leucine . It is a dipeptide that is commonly used in scientific research due to its unique biochemical and physiological effects. This dipeptide is synthesized through a specific method and has been extensively studied for its mechanism of action and potential applications in various fields.


Molecular Structure Analysis

The molecular formula of Glycyl-DL-norleucine is C8H16N2O3, and its molecular weight is 188.23 . The structure of a related compound, Glycyl-L-norleucine, can be found on ChemSpider .


Physical And Chemical Properties Analysis

Glycyl-DL-norleucine is a solid at 20°C . It has a melting point of 221.0 to 227.0°C . It is almost transparent in hot water .

Scientific Research Applications

Interaction with Proteases

Glycyl-DL-norleucine (GN) exhibits interesting interactions with proteases. A study by Kanazawa (1978) explored the interaction of GN with Cladosporium acid protease, particularly in the presence of cupric ions. The presence of GN and cupric ions was found to partially quench the protein fluorescence of the enzyme, suggesting a specific interaction mechanism between the enzyme and GN in the presence of cupric ions. This interaction was pH-dependent and could be relevant in the study of protease activity and inhibition (Kanazawa, 1978).

Metabolic Pathways

The metabolism of DL-norleucine has been compared with other amino acids like leucine and norvaline. A study by Hassan and Greenberg (1952) found that norleucine and norvaline exhibited a greater total amount of radioactivity in expired air after metabolism, compared to leucine. This research gives insight into the metabolic pathways and partition of radioactive carbon in amino acids (Ul Hassan & Greenberg, 1952).

Crystal Structure Analysis

The crystal structure of glycyl-DL-leucine, a related compound, was determined at 120 K by Bombicz et al. (2000). This study revealed a complex pattern of hydrogen bonding and could provide a structural basis for understanding the behavior of similar dipeptides, including glycyl-DL-norleucine (Bombicz et al., 2000).

Thermodynamic Behavior in Aqueous Solutions

Romero and Negrete (2004) investigated the partial molar volumes and viscosities of aqueous solutions of DL-norleucine, among other amino acids. Their findings contribute to understanding the thermodynamic behavior and hydration properties of such amino acids in solutions, which is crucial for various biochemical and pharmaceutical applications (Romero & Negrete, 2004).

Influence on Enzyme Production

Glycyl-dl-norleucine has been shown to influence enzyme production. Beg et al. (2000) found that DL-norleucine stimulated the production of xylanase and pectinase by Streptomyces sp., highlighting its potential role in industrial biotechnology for enzyme production (Beg et al., 2000).

Safety And Hazards

While handling Glycyl-DL-norleucine, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

2-[(2-aminoacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUIZOUTLADVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-dl-norleucine

CAS RN

19257-04-6, 1504-41-2
Record name NSC333490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1504-41-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
H Kanazawa - The Journal of Biochemistry, 1978 - academic.oup.com
Glycyl-DL-norleucine methyl ester (GN), a diazoacetyl-DL-norleucine methyl ester (DAN) analog, in the presence of cupric ions was found to partially quench the protein fluorescence of …
Number of citations: 1 academic.oup.com
H Kanazawa - The Journal of Biochemistry, 1977 - academic.oup.com
… In the presence of glycyl-DL-norleucine methyl ester (GN), a DAN analog, the development of irreversible inactivation was inhibited competitively. The enzyme-GN complex in the …
Number of citations: 9 academic.oup.com
F Mizobe, K TAKAHASHI, T ANDO - The Journal of Biochemistry, 1973 - jstage.jst.go.jp
… In the presence of glycyl-DL-norleucine methyl ester and benzyloxycarbonylglycyl-DLnorleucine … Glycyl - DL - norleucine methyl ester decreased slightly the rate of inactivation of Rhiz. …
Number of citations: 44 www.jstage.jst.go.jp
Y Inomata, T Yamaguchi, A Tomita, D Yamada… - Journal of inorganic …, 2005 - Elsevier
Copper(II) complexes with glycyl-dl-α-amino-n-butyric acid (H 2 gly-dl-but), glycyl-dl-valine (H 2 gly-dl-val), glycyl-dl-norleucine (H 2 gly-dl-norleu), glycyl-dl-threonine (H 2 gly-dl-thr), …
Number of citations: 7 www.sciencedirect.com
CL Liu, K OHTSUKI, H HATANO - The Journal of Biochemistry, 1973 - jstage.jst.go.jp
Pepsin [EC 3. 4. 4. 1] and various kinds of acid proteases were inactivated by various kinds of diazo compounds in the presence of cupric ions (1-7). In these cases, diazo compound …
Number of citations: 7 www.jstage.jst.go.jp
D Tsuru, K Fujiwar, T Yoshimoto… - … Journal of Peptide …, 1973 - Wiley Online Library
… DAN was synthesized from glycyl-DLnorleucine(MANN) by the method of RajagopaIan, Stein & Moore(7), yield : 45 %, mp : 51-52C. Activity of Rhizopus acid protease was assayed with …
Number of citations: 7 onlinelibrary.wiley.com
F Widmer, T Viswanatha - Carlsberg Research Communications, 1980 - Springer
… Cu 2 § ions and glycyl-DL-norleucine methyl ester are shown … Inclusion of glycyl-DL-norleucine methyl ester effectively … glycylglycine methyl ester or glycyl-DL-norleucine methyl ester, …
Number of citations: 5 link.springer.com
MG Schmid, R Rinaldi, D Dreveny, G Gübitz - Journal of Chromatography A, 1999 - Elsevier
The principle of ligand exchange has been applied to the enantioseparation of underivatized aromatic and aliphatic amino acids as well as dipeptides. Two non commercially available …
Number of citations: 70 www.sciencedirect.com
M Hilton, DW Armstrong - Journal of liquid chromatography, 1991 - Taylor & Francis
The direct optical resolution of six dipeptides into four stereoisomers each was achieved on an enantioselective crown ether column. An inclusion complex is formed between the …
Number of citations: 79 www.tandfonline.com
PA Meitner - Biochemical Journal, 1971 - portlandpress.com
… Paper chromatography in the system: butan-l-ol-acetic acid-water (4:1:5, by vol.) gave a single ninhydrin-positive spot corresponding to authentic glycyl-DL-norleucine. The glycyl-DL-…
Number of citations: 35 portlandpress.com

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